Menthyl isovalerate

Description

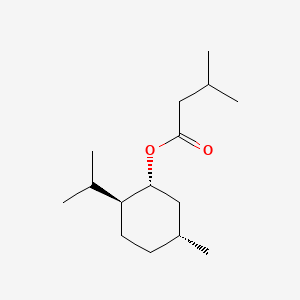

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-10(2)8-15(16)17-14-9-12(5)6-7-13(14)11(3)4/h10-14H,6-9H2,1-5H3/t12-,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQSSWZYPCCBRN-HZSPNIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CC(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CC(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883268, DTXSID90893827 | |

| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear, colourless to pale yellowish oily liquid with a sweet herbaceous odour, Colourless liquid; Sweet herbaceous aroma | |

| Record name | Menthyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Menthyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

260.00 to 262.00 °C. @ 750.00 mm Hg | |

| Record name | Menthyl isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, 1 ml in 10 ml 80% alcohol (in ethanol), Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Menthyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Menthyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.900-0.910, 0.903-0.911 | |

| Record name | Menthyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Menthyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

28221-20-7, 89-47-4, 16409-46-4 | |

| Record name | Validol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28221-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthyl valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthol isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028221207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1R-(1α,2β,5α)]-2-isopropenyl-5-methylcyclohexyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHYL ISOVALERATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6QE751102 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MENTHYL ISOVALERATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5M0O284O6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Menthyl isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Elusive Presence of Menthyl Isovalerate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl isovalerate, an ester known for its characteristic minty and somewhat fruity aroma, is a compound of interest in the pharmaceutical and flavor industries. While its synthetic production is well-established, its natural occurrence in plants, particularly in the genus Mentha (mint), is a subject of scientific inquiry. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound and related compounds in plants. It delves into the quantitative data available for analogous esters, details the experimental protocols for their analysis, and explores the biosynthetic pathways that could lead to their formation.

Quantitative Data on Menthyl Esters and Isovalerates in Plants

The following tables summarize the quantitative data for these related compounds.

Table 1: Quantitative Data for Menthyl Acetate (B1210297) in Mentha piperita (Peppermint) Essential Oil

| Plant Part | Geographic Origin | Menthyl Acetate Content (%) | Analytical Method | Reference |

| Aerial Parts | Various European Countries | 0.3 - 9.2 | GC-MS | [1] |

| Aerial Parts | Eastern Slovakia | 3.5 - 4.5 | GC-MS, GC-FID | [2] |

| Aerial Parts | General Reference | 0 - 20 | Not Specified | [2] |

Table 2: Quantitative Data for Isovalerate Esters in Valeriana officinalis (Valerian) Root Essential Oil

| Compound | Plant Part | Geographic Origin | Content (%) | Analytical Method | Reference |

| Myrtenyl Isovalerate | Root | Estonia | 1.1 - 2.5 | GC-MS | |

| Valerenyl Isovalerate | Root | Estonia | Present (not quantified) | GC-MS |

Biosynthetic Pathways

The biosynthesis of this compound in a plant would theoretically involve the convergence of two distinct metabolic pathways: the monoterpenoid biosynthesis pathway leading to menthol (B31143) and a pathway for the production of isovaleric acid.

Menthol Biosynthesis

The biosynthesis of menthol in Mentha species is a well-characterized pathway that occurs in the glandular trichomes of the leaves. It begins with the precursor geranyl diphosphate (B83284) (GPP) and proceeds through a series of enzymatic reactions.

Caption: Biosynthetic pathway of (-)-menthol from geranyl diphosphate in Mentha species.

Isovaleric Acid Biosynthesis

Isovaleric acid, also known as 3-methylbutanoic acid, is a branched-chain fatty acid. In plants, it can be derived from the degradation of the branched-chain amino acid, leucine (B10760876).

Caption: General pathway for the biosynthesis of isovaleric acid from leucine in plants.

Formation of this compound

The final step in the formation of this compound would be the esterification of menthol with isovaleric acid (or more likely, its activated form, isovaleryl-CoA). This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). While specific AATs responsible for the formation of menthyl acetate have been identified in mint, the specific enzyme that would catalyze the formation of this compound has not yet been characterized.

Caption: Hypothetical enzymatic formation of this compound from (-)-menthol and isovaleryl-CoA.

Experimental Protocols

The analysis of this compound and other volatile compounds in plants typically involves extraction of the essential oil followed by chromatographic separation and identification.

Essential Oil Extraction: Steam Distillation

A common method for extracting essential oils from plant material is steam distillation.

Caption: General workflow for essential oil extraction using steam distillation.

Detailed Methodology:

-

Plant Material Preparation: Fresh or air-dried aerial parts of the plant are collected and, if necessary, coarsely ground to increase the surface area for efficient oil extraction.

-

Steam Distillation: The plant material is placed in a distillation flask with water, and steam is passed through it. Alternatively, the plant material can be suspended above boiling water, and the steam passes through it. The steam ruptures the oil glands in the plant material, releasing the volatile essential oils.

-

Condensation: The mixture of steam and essential oil vapor is passed through a condenser, which cools the vapor and converts it back into a liquid.

-

Collection and Separation: The resulting liquid, a mixture of water (hydrosol) and essential oil, is collected. As the essential oil is typically immiscible with water and has a different density, it will form a separate layer that can be collected using a separatory funnel.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in a sealed, airtight container in a cool, dark place to prevent degradation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the separation, identification, and quantification of volatile compounds in essential oils.

Caption: Workflow for the analysis of essential oil components by GC-MS.

Detailed Methodology:

-

Sample Preparation: A small amount of the essential oil is diluted in a volatile solvent (e.g., hexane or dichloromethane). An internal standard may be added for accurate quantification.

-

Gas Chromatography (GC): A small volume of the diluted sample is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The different compounds in the essential oil separate based on their boiling points and interactions with the stationary phase coating the inside of the column.

-

Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

-

Compound Identification and Quantification: The identity of each compound is determined by comparing its mass spectrum and retention time to those of known standards and to entries in mass spectral libraries (e.g., NIST, Wiley). The quantity of each compound is determined by integrating the area of its corresponding peak in the chromatogram.

Conclusion and Future Directions

While the natural occurrence of this compound in plants, particularly in the Mentha genus, remains to be definitively quantified, the presence of its precursors, menthol and isovaleric acid, along with other menthyl esters like menthyl acetate, suggests its potential existence. The identification of isovalerate esters in Valeriana officinalis further supports the plausibility of this class of compounds being naturally synthesized in plants.

Future research should focus on highly sensitive and targeted GC-MS analyses of a wide variety of Mentha species and cultivars to screen for the presence of this compound. Furthermore, the characterization of alcohol acyltransferases in mint with a substrate affinity for both menthol and isovaleryl-CoA would provide the definitive enzymatic evidence for its biosynthesis. Such discoveries would have significant implications for the natural products industry, potentially leading to new sources and applications for this valuable flavor and fragrance compound.

References

The Biosynthesis of Menthyl Isovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl isovalerate, an ester recognized for its therapeutic applications, is synthesized from the precursors (-)-menthol and isovaleric acid. This technical guide provides a comprehensive overview of the biosynthetic pathways leading to these precursors and proposes a putative final enzymatic step for the formation of this compound. While the biosynthesis of (-)-menthol in plants of the Mentha genus is well-elucidated, and the formation of isovaleryl-CoA through leucine (B10760876) degradation is a fundamental biochemical process, the specific enzyme responsible for their esterification in vivo to form this compound has not been definitively characterized. This document summarizes the known enzymatic steps, presents quantitative data from related pathways, details relevant experimental protocols for the characterization of potential catalyzing enzymes, and provides pathway and workflow visualizations to facilitate further research and development in this area.

Introduction

This compound is the ester formed from (-)-menthol and isovaleric acid.[1][2] It is a colorless, oily liquid with a menthol-like aroma.[1] This compound is of interest to the pharmaceutical and drug development industries for its potential therapeutic properties. Understanding its biosynthesis is crucial for developing biotechnological production methods and for the discovery of novel enzymatic catalysts. This guide details the constituent biosynthetic pathways of its precursors and outlines a proposed enzymatic route for its final synthesis.

Biosynthesis of Precursors

The formation of this compound is contingent on the availability of its two precursors: (-)-menthol and an activated form of isovaleric acid, likely isovaleryl-Coenzyme A (isovaleryl-CoA).

Biosynthesis of (-)-Menthol

(-)-Menthol is a cyclic monoterpene produced in high quantities in peppermint (Mentha x piperita).[3] The biosynthesis is a well-characterized eight-step enzymatic pathway that occurs within the peltate glandular trichomes of the plant.[3][4][5] The pathway begins with the universal monoterpene precursor, geranyl diphosphate (B83284) (GPP).[3][4][5]

The enzymatic steps are as follows:

-

Geranyl Diphosphate Synthase (GPPS) : Condenses dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) to form geranyl diphosphate (GPP).

-

(-)-Limonene (B1674923) Synthase (LS) : Cyclizes GPP to form (-)-limonene, the first committed step in menthol (B31143) biosynthesis.[4]

-

(-)-Limonene-3-hydroxylase (L3H) : A cytochrome P450 monooxygenase that hydroxylates (-)-limonene to yield (-)-trans-isopiperitenol (B1216475).

-

(-)-trans-Isopiperitenol Dehydrogenase (iPD) : Oxidizes (-)-trans-isopiperitenol to (-)-isopiperitenone (B1197589).

-

(-)-Isopiperitenone Reductase (iPR) : Reduces the double bond of (-)-isopiperitenone to form (+)-cis-isopulegone.

-

(+)-cis-Isopulegone Isomerase (iPI) : Isomerizes (+)-cis-isopulegone to (+)-pulegone.

-

(+)-Pulegone Reductase (PR) : Reduces (+)-pulegone to (-)-menthone (B42992).

-

(-)-Menthone Reductase (MR) : Reduces (-)-menthone to the final product, (-)-menthol.[6]

Biosynthesis of Isovaleryl-CoA

Isovaleryl-CoA is an intermediate in the catabolism of the branched-chain amino acid, L-leucine.[7][8] This degradation pathway is widespread in microorganisms, plants, and animals.[7]

The initial steps of leucine degradation leading to isovaleryl-CoA are:

-

Branched-chain Amino Acid Aminotransferase (BCAT) : L-leucine undergoes transamination to α-ketoisocaproate.

-

Branched-chain α-ketoacid Dehydrogenase Complex (BCKDH) : α-ketoisocaproate is oxidatively decarboxylated to form isovaleryl-CoA.[8]

Putative Biosynthesis of this compound

The final step in the biosynthesis of this compound is the esterification of (-)-menthol with isovaleric acid. In biological systems, this reaction is likely catalyzed by an Alcohol Acyltransferase (AAT) , which utilizes an activated acyl donor, such as isovaleryl-CoA. AATs are responsible for the formation of a wide variety of esters that contribute to the flavor and aroma of fruits and flowers.[9]

The proposed reaction is:

(-)-Menthol + Isovaleryl-CoA -> this compound + Coenzyme A

While a specific AAT for this compound synthesis has not been identified in Mentha species, the characterization of AATs from other plants suggests that an enzyme with specificity for a cyclic alcohol like menthol and a branched-chain acyl-CoA is plausible.

Quantitative Data

Specific enzyme kinetic data for a this compound synthase is not available due to the enzyme not being identified. However, data from the well-characterized menthol biosynthesis pathway and from representative plant AATs can provide a basis for comparison and experimental design.

Table 1: Michaelis-Menten Constants for Enzymes in the (-)-Menthol Biosynthesis Pathway

| Enzyme | Substrate | Km (µM) |

| (-)-Limonene Synthase | Geranyl Diphosphate | ~2.5 |

| (+)-Pulegone Reductase | (+)-Pulegone | ~10 |

| (-)-Menthone Reductase | (-)-Menthone | ~15 |

Note: Values are approximate and can vary based on experimental conditions.

Table 2: Michaelis-Menten Constants for Representative Plant Alcohol Acyltransferases

| Enzyme | Origin | Alcohol Substrate | Km (mM) | Acyl-CoA Substrate | Km (µM) |

| BEAT | Clarkia breweri | Benzyl alcohol | 0.45 | Acetyl-CoA | 23 |

| SAAT | Fragaria x ananassa | Butanol | 0.18 | Butanoyl-CoA | 15 |

| AAT1 | Malus x domestica | Hexanol | 1.2 | Acetyl-CoA | 120 |

Experimental Protocols

The following protocols are adapted from established methods for the identification and characterization of plant AATs and can be applied to the search for a this compound synthase.

Enzyme Extraction and Purification

This protocol describes a general procedure for the extraction and partial purification of AATs from plant tissue, such as Mentha leaves.

Materials:

-

Plant tissue (e.g., young Mentha leaves)

-

Liquid nitrogen

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT, 1 mM PMSF, 1% PVPP)

-

Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 10% glycerol, 2 mM DTT)

-

Chromatography columns (e.g., anion exchange, gel filtration)

Procedure:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Homogenize the powder in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant and perform ammonium sulfate precipitation (e.g., 40-70% saturation).

-

Centrifuge to collect the precipitated protein and resuspend in a minimal volume of dialysis buffer.

-

Dialyze the protein solution against dialysis buffer overnight at 4°C.

-

Further purify the enzyme using a series of chromatography steps, such as anion exchange followed by gel filtration. Collect fractions and assay for AAT activity.

Alcohol Acyltransferase Activity Assay

This assay measures the formation of this compound from (-)-menthol and isovaleryl-CoA.

Materials:

-

Purified or partially purified enzyme extract

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5)

-

(-)-Menthol solution (in a suitable solvent like ethanol)

-

Isovaleryl-CoA solution

-

Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)

-

Internal standard (e.g., undecane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Set up the reaction mixture in a microcentrifuge tube: assay buffer, enzyme extract, and (-)-menthol.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding isovaleryl-CoA.

-

Incubate for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding an organic solvent containing an internal standard.

-

Vortex vigorously to extract the formed ester.

-

Centrifuge to separate the phases and transfer the organic layer to a GC vial.

-

Analyze the sample by GC-MS to identify and quantify the this compound produced.

GC-MS Analysis of this compound

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for terpenoid analysis (e.g., DB-5ms or equivalent).

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-400

Quantification:

-

Identification of this compound is based on its retention time and mass spectrum compared to an authentic standard.

-

Quantification is performed by comparing the peak area of the analyte to the peak area of the internal standard.

Conclusion

The biosynthesis of this compound involves the convergence of two well-established metabolic pathways: the monoterpenoid pathway for (-)-menthol synthesis and the amino acid degradation pathway for isovaleryl-CoA production. The final esterification step is putatively catalyzed by an alcohol acyltransferase. This guide provides a framework for the identification and characterization of this novel enzyme by outlining the biosynthetic logic, providing comparative quantitative data, and detailing relevant experimental protocols. The successful identification and characterization of a this compound synthase would be a significant step towards the biotechnological production of this valuable compound.

References

- 1. Partial purification and some properties of alcohol acyltransferase from strawberry fruits [agris.fao.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]

- 4. (-)-Menthol biosynthesis and molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enhancement of Essential Oil Production and Expression of Some Menthol Biosynthesis-Related Genes in Mentha piperita Using Cyanobacteria [ijbiotech.com]

- 7. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

Physical and chemical properties of menthyl isovalerate

An In-depth Technical Guide to Menthyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as validolum, is the menthyl ester of isovaleric acid.[1][2] It presents as a transparent, colorless, oily liquid with a characteristic menthol (B31143) aroma.[1][2][3] This compound is extensively utilized as a flavoring and fragrance agent in food and cosmetic industries.[1] Furthermore, it possesses notable biological activities, particularly anxiolytic effects, and is a component in medications used for anxiety relief in several countries.[1][2][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its chemical reactivity and biological significance.

Chemical Identity

This compound is an organic compound classified as a menthane monoterpenoid and a fatty acid ester.[5]

| Identifier | Value |

| IUPAC Name | [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-methylbutanoate[2][6] |

| Synonyms | Validolum, Valofin, Validol, Menthoval, 3-p-menthyl isovalerate[1][2] |

| CAS Number | 16409-46-4[1][7] |

| Molecular Formula | C15H28O2[1][6][8] |

| Molecular Weight | 240.38 g/mol [1][6][8] |

| InChI Key | VYQSSWZYPCCBRN-HZSPNIEDSA-N[2] |

| Canonical SMILES | C[C@@H]1CC--INVALID-LINK--OC(=O)CC(C)C">C@HC(C)C[2][6] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below.

Physical Properties

| Property | Value | Source(s) |

| Appearance | Transparent, colorless, oily liquid with a menthol/fruity/woody odor. | [1][2][9] |

| Boiling Point | 260-262 °C at 750-1000 hPa | [6][7][9][10][11] |

| Melting Point | 1.3°C (estimate) | [11] |

| Density | 0.909 g/cm³ at 25 °C | [7][9] |

| Refractive Index | 1.445-1.450 (at 20°C) | [1][6] |

| Flash Point | 110-113 °C | [1][7][12] |

| Optical Activity | [α]20/D −64° (neat) for L-Menthyl Isovalerate | [9] |

Solubility

| Solvent | Solubility | Source(s) |

| Water | Practically insoluble (0.3057 mg/L at 25 °C est.) | [1][2][6][12] |

| Ethanol (B145695) | Slightly soluble; 1 mL in 10 mL of 80% ethanol | [1][6] |

| DMSO | 200 mg/mL (832.02 mM) | [8] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

An IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. The most prominent peak would be a strong C=O stretch from the ester group, typically appearing around 1735-1750 cm⁻¹. Additionally, C-O stretching vibrations would be observed in the 1000-1300 cm⁻¹ region. The spectrum would also feature C-H stretching peaks just below 3000 cm⁻¹ corresponding to the sp³ hybridized carbons of the alkyl groups.

Experimental Protocols

Synthesis of L-Menthyl Isovalerate

Several methods exist for the synthesis of this compound, primarily through the esterification of menthol with isovaleric acid.

This traditional industrial method involves the direct esterification of L-menthol with isovaleric acid.[1]

-

Reactants: L-menthol, isovaleric acid, and an acid catalyst (e.g., concentrated sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid).[1][13][14]

-

Molar Ratio: A typical molar ratio of L-menthol to isovaleric acid to p-toluenesulfonic acid is 1:1.08-1.1:0.015-0.03.[14]

-

Procedure:

-

Combine L-menthol, isovaleric acid, and the acid catalyst in a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus.

-

Allow the reaction to proceed for up to 48 hours, continuously removing the water formed during the reaction as an azeotrope.[1][14]

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the mixture with an aqueous sodium bicarbonate solution to neutralize the acid catalyst and any unreacted isovaleric acid, followed by washes with water.[2]

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude ester by distillation.

-

-

Yield: This method typically results in moderate yields of approximately 75%.[1]

This modern approach significantly reduces reaction time and improves yield.[1][15]

-

Reactants: L-menthol, isovaleric acid, and p-toluenesulfonic acid (TsOH) as the catalyst.[15]

-

Molar Ratio: L-menthol:isovaleric acid:TsOH of 1:1.2:8.51×10⁻⁵.[15]

-

Procedure:

-

Combine the reactants in a microwave-safe reaction vessel.

-

Irradiate the mixture in a microwave reactor at a power of 560 W.[15]

-

Maintain the irradiation for 12 minutes.[15]

-

After irradiation, cool the reaction mixture.

-

Follow the same workup and purification procedure as described in the conventional method (steps 5-7).

-

-

Yield: This optimized microwave protocol can achieve yields of up to 89%.[15]

Caption: Comparative workflow of this compound synthesis methods.

Protocol for Analysis of Enantiomeric Purity

Assessing the enantiomeric purity is crucial for pharmaceutical applications.[1] Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

-

Instrumentation: HPLC system with a UV detector and a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used. The exact ratio must be optimized to achieve baseline separation of the enantiomers. A typical starting point is 98:2 (hexane:isopropanol).

-

Procedure:

-

Prepare a standard solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Set the flow rate (e.g., 1.0 mL/min) and the column temperature (e.g., 25 °C).

-

Set the UV detector to an appropriate wavelength (e.g., 210 nm), where the ester shows absorbance.

-

Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

-

Record the chromatogram. The two enantiomers will appear as separate peaks with different retention times.

-

Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

-

Chemical Reactivity

Hydrolysis

As an ester, this compound is susceptible to hydrolysis, yielding menthol and isovaleric acid.[1] This reaction can be catalyzed by either acids or bases.[1]

-

Reactants: this compound, a strong base (e.g., sodium hydroxide), and a solvent (e.g., aqueous ethanol).

-

Procedure:

-

Dissolve this compound in a mixture of ethanol and water in a round-bottom flask.

-

Add an excess of sodium hydroxide.

-

Heat the mixture under reflux for 1-2 hours to ensure complete hydrolysis.

-

After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the isovalerate salt, forming isovaleric acid.

-

The products, menthol and isovaleric acid, can then be separated by extraction.

-

Caption: Acid or base-catalyzed hydrolysis of this compound.

Pharmacological and Biological Activity

This compound is recognized for its anxiolytic (anxiety-reducing) properties.[1] It is the primary active component of Validol, a medication used to relieve symptoms of mild neurosis and functional cardialgia (nerve-related chest discomfort).[2][4]

The mechanism of action is believed to be reflexogenic.[4] Upon sublingual administration, it stimulates sensory (cold) nerve endings in the oral mucosa.[4] This stimulation is thought to trigger a cascade of events, including the modulation of GABAergic activity in the central nervous system and the release of endogenous peptides like endorphins, which contribute to a calming effect and vasodilation.[1][3] Inhalation of the vapor may also activate trigeminal nerve pathways that influence mood-regulating regions of the brain.[1]

Caption: Proposed signaling pathway for the anxiolytic effect of this compound.

Safety and Handling

This compound is considered to have low toxicity at typical usage levels.[1] However, it is classified as a substance that causes skin irritation and serious eye irritation, and may cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and appropriate lab clothing.[7][16]

-

Handling: Use in a well-ventilated area.[7] Avoid breathing mist, gas, or vapors.[16] Keep away from heat, sparks, and open flames.[17][18]

-

First Aid:

-

Storage: Store in a well-ventilated place with the container tightly closed.[7] Keep in a cool, dry place away from incompatible materials.[17]

References

- 1. Buy this compound | 16409-46-4 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Validol (this compound) [benchchem.com]

- 4. pillintrip.com [pillintrip.com]

- 5. Showing Compound this compound (FDB016218) - FooDB [foodb.ca]

- 6. This compound, (+-)- | C15H28O2 | CID 119900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemos.de [chemos.de]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 异戊酸薄荷酯 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound Boiling Point: 260-262a At 750 Mmhg (lit.) at Best Price in Dalian | Dalian Handom Chemicals Co.,ltd. [tradeindia.com]

- 11. This compound CAS#: 16409-46-4 [m.chemicalbook.com]

- 12. This compound, 16409-46-4 [thegoodscentscompany.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. RU2153488C1 - Method of preparing this compound - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. echemi.com [echemi.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Isomeric Forms and Stereochemistry of Menthyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl isovalerate, a significant compound in the pharmaceutical and flavor industries, is the ester of menthol (B31143) and isovaleric acid. Its stereochemistry is complex, arising from the multiple chiral centers present in the menthol moiety. This technical guide provides a comprehensive overview of the isomeric forms of this compound, detailing their stereochemical relationships, physicochemical properties, and synthesis. Experimental protocols for synthesis and analytical methods for the separation and characterization of these isomers are also presented.

Introduction to the Stereochemistry of this compound

This compound, with the chemical formula C₁₅H₂₈O₂, possesses a molecular weight of 240.38 g/mol .[1][2] The stereochemical complexity of this compound originates from the menthol precursor, which has three chiral centers, leading to eight possible stereoisomers (four pairs of enantiomers). These are (-)-menthol, (+)-menthol, (-)-isomenthol, (+)-isomenthol, (-)-neomenthol, (+)-neomenthol, (-)-neoisomenthol, and (+)-neoisomenthol.

The most common and naturally occurring isomer of menthol is (-)-menthol, which has a (1R,2S,5R) configuration.[3] Consequently, the most prevalent and studied isomer of this compound is L-menthyl isovalerate, derived from (-)-menthol.[4] Isovaleric acid, being achiral, does not contribute additional stereoisomers.

The various stereoisomers of this compound can be formed by esterifying the corresponding menthol isomer with isovaleric acid. Each of these diastereomers will have a corresponding enantiomer. For instance, the ester formed from (+)-menthol will be the enantiomer of L-menthyl isovalerate. The spatial arrangement of the isopropyl, methyl, and hydroxyl (now ester) groups on the cyclohexane (B81311) ring dictates the specific properties and biological activity of each isomer.

Isomeric Forms of this compound

The eight stereoisomers of this compound are derived from the eight stereoisomers of menthol. The isovalerate esters are named based on the menthol isomer used in their synthesis. For example, the ester of (-)-menthol is (-)-menthyl isovalerate or L-menthyl isovalerate.

Diagram of Menthol Stereoisomers and their Corresponding Isovalerate Esters

Caption: Relationship between menthol stereoisomers and their corresponding isovalerate esters.

Physicochemical Properties of this compound Isomers

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₈O₂ | [4] |

| Molecular Weight | 240.38 g/mol | [4] |

| Appearance | Colorless, oily liquid | [5] |

| Odor | Menthol-like | [5] |

| Boiling Point | 260-262 °C (at 750 mmHg) | [2] |

| Density | 0.900-0.910 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.445-1.450 | [2] |

| Solubility | Insoluble in water; soluble in ethanol (B145695).[2] | |

| Specific Rotation ([α]²⁰/D) of L-Menthyl Isovalerate | -64° (neat) | [4] |

Note: Data for isomers other than L-menthyl isovalerate and the racemic mixture is limited.

Experimental Protocols

Synthesis of L-Menthyl Isovalerate

4.1.1. Conventional Esterification

This method involves the direct esterification of L-menthol with isovaleric acid in the presence of an acid catalyst.[6]

-

Materials:

-

L-menthol

-

Isovaleric acid

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine L-menthol and a slight excess of isovaleric acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.

-

Heat the mixture to 100-110 °C under reflux for several hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with an organic solvent and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isovaleric acid), and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude L-menthyl isovalerate.

-

Purify the product by vacuum distillation.

-

4.1.2. Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the esterification reaction.[1]

-

Materials:

-

L-menthol

-

Isovaleric acid

-

p-Toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid (H₂SO₄)

-

-

Procedure:

-

In a microwave-safe reaction vessel, combine L-menthol, isovaleric acid, and a catalytic amount of p-TsOH or H₂SO₄.

-

Place the vessel in a microwave reactor and irradiate at a specific power and for a set duration. Optimal conditions may vary, but a power of 560 W for 2-12 minutes has been reported to be effective.[1]

-

After irradiation, cool the reaction mixture and proceed with the workup and purification as described in the conventional method.

-

Workflow for this compound Synthesis and Purification

Caption: General workflow for the synthesis and purification of a this compound isomer.

Analytical Methods for Isomer Separation and Characterization

4.2.1. Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is a powerful technique for the separation and identification of the different stereoisomers of this compound.

-

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector.

-

Chiral capillary column (e.g., a cyclodextrin-based column).

-

-

General GC-MS Protocol:

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: Inject a small volume of the prepared sample into the GC.

-

Separation: Use a temperature program to separate the isomers on the chiral column. A slow temperature ramp is often beneficial for resolving closely eluting isomers.

-

Detection: The mass spectrometer will detect and fragment the eluting compounds, providing mass spectra for identification.

-

Data Analysis: Compare the retention times and mass spectra to those of known standards to identify the individual isomers.

-

4.2.2. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC can also be used for the separation of this compound diastereomers.[7]

-

Instrumentation:

-

HPLC system with a UV or refractive index detector.

-

Chiral stationary phase (CSP) column (e.g., CHIRALPAK® IC).[7]

-

-

General HPLC Protocol:

-

Sample Preparation: Dissolve the this compound sample in the mobile phase.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol) is typically used. The exact ratio will need to be optimized for the specific column and isomers being separated.

-

Injection: Inject the sample onto the column.

-

Elution: Elute the isomers isocratically.

-

Detection: Monitor the eluent using a suitable detector.

-

Analysis: Identify the isomers based on their retention times compared to standards.

-

Spectroscopic Data

5.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the ester functional group. For L-menthyl isovalerate, a strong carbonyl (C=O) stretching band is observed around 1731 cm⁻¹.[1] Other characteristic bands include C-O-C stretching vibrations in the 1050-1300 cm⁻¹ region and C-H stretching vibrations from 2870-2960 cm⁻¹.[1]

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound isomers. The chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring are highly dependent on their stereochemical environment. While a detailed analysis of all isomers is beyond the scope of this guide, the ¹H NMR spectrum of L-menthyl isovalerate has been reported to be consistent with its structure.[1] The complex splitting patterns of the ring protons can be used to determine the relative stereochemistry of the substituents.

Signaling Pathway for Spectroscopic Analysis

Caption: Spectroscopic techniques for the characterization of this compound isomers.

Conclusion

The stereochemistry of this compound is a critical aspect that influences its physical, chemical, and biological properties. This guide has provided an in-depth overview of the isomeric forms of this compound, along with detailed experimental protocols for its synthesis and analysis. A thorough understanding of the stereoisomers of this compound is essential for researchers, scientists, and drug development professionals working with this versatile molecule. Further research is warranted to fully characterize the properties of all eight stereoisomers.

References

- 1. pure.mpg.de [pure.mpg.de]

- 2. This compound, (+-)- | C15H28O2 | CID 119900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS#:16409-46-4 | Chemsrc [chemsrc.com]

- 6. pure.mpg.de [pure.mpg.de]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of Menthyl Isovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for menthyl isovalerate, an ester known for its applications in flavors, fragrances, and pharmaceutical formulations. This document details the available mass spectrometry data and provides established experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure and Properties

This compound is the ester formed from menthol (B31143) and isovaleric acid. It is a colorless, oily liquid with a characteristic menthol-like aroma.

IUPAC Name: [(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] 3-methylbutanoate Molecular Formula: C15H28O2 Molecular Weight: 240.38 g/mol

Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern upon electron ionization.

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Plausible Fragment |

| 41 | 100 | C3H5+ |

| 43 | 95 | C3H7+ or CH3CO+ |

| 55 | 85 | C4H7+ |

| 57 | 60 | C4H9+ |

| 71 | 30 | C5H11+ |

| 81 | 50 | C6H9+ |

| 83 | 45 | C6H11+ |

| 95 | 40 | C7H11+ |

| 138 | 35 | [C10H18]+• (Menthyl cation radical) |

| 240 | 5 | [M]+• (Molecular ion) |

Data is interpreted from available mass spectra of menthyl isovalerianate, a synonym for this compound.

A proposed fragmentation pathway for this compound in mass spectrometry is illustrated below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for this compound are not available, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on its structure.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Protons on isovalerate methyl groups | 0.9 - 1.0 | Doublet |

| Protons on menthyl methyl groups | 0.7 - 0.9 | Doublet |

| Methylene (B1212753) protons of isovalerate | 2.0 - 2.2 | Multiplet |

| Methine proton of isovalerate | 2.1 - 2.3 | Multiplet |

| Proton on carbon bearing the ester oxygen | 4.5 - 4.9 | Multiplet |

| Other menthyl ring protons | 1.0 - 2.0 | Multiplets |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Isovalerate methyl carbons | 22 - 23 |

| Menthyl methyl carbons | 16 - 22 |

| Isovalerate methylene carbon | 43 - 44 |

| Isovalerate methine carbon | 25 - 26 |

| Carbonyl carbon | 172 - 174 |

| Carbon bearing the ester oxygen | 74 - 75 |

| Other menthyl ring carbons | 20 - 50 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for an ester.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | 2850 - 3000 | Strong |

| C=O (ester) | 1735 - 1750 | Strong |

| C-O (ester) | 1150 - 1250 | Strong |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a liquid ester like this compound.

NMR Spectroscopy (¹H and ¹³C)

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid sample.

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

For ¹³C NMR, a higher concentration (50-100 mg) may be beneficial.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For quantitative measurements, a longer relaxation delay (D1) is necessary.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

-

Reference the spectrum to the internal standard.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of neat this compound directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue to remove all traces of the sample.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). A typical concentration is around 1 mg/mL.

-

For trace analysis, headspace solid-phase microextraction (HS-SPME) can be employed to extract and concentrate the analyte from the sample matrix.

-

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Install an appropriate capillary column (e.g., a non-polar DB-5ms or similar).

-

Set the oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and then hold for a few minutes to ensure all components elute.

-

Set the injector temperature (e.g., 250 °C) and use a split or splitless injection mode depending on the sample concentration.

-

Use helium as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Set the ion source temperature (e.g., 230 °C) and the transfer line temperature (e.g., 280 °C).

-

Operate in electron ionization (EI) mode at 70 eV.

-

Set the mass analyzer to scan over a suitable mass range (e.g., m/z 40-400).

-

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the prepared sample into the GC.

-

The instrument software will acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the TIC based on its retention time.

-

Analyze the mass spectrum of this peak and compare it to a library of known spectra (e.g., NIST) for confirmation.

-

Interpret the fragmentation pattern to further confirm the structure.

-

This guide provides a foundation for the spectroscopic analysis of this compound. While specific NMR and IR data are pending public availability, the provided information on mass spectrometry and the detailed experimental protocols offer a robust framework for researchers in the field.

The Solubility Profile of Menthyl Isovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of menthyl isovalerate, a widely used flavoring agent, fragrance ingredient, and active pharmaceutical ingredient in certain over-the-counter preparations. Understanding the solubility of this ester is critical for formulation development, ensuring bioavailability, and defining its applications in various industries.

Core Quantitative Data

The solubility of this compound has been reported in several common solvents. The following table summarizes the available quantitative and semi-quantitative data to facilitate comparison.

| Solvent | Solubility | Temperature | Method | Source(s) |

| Water | Practically Insoluble | Standard Conditions | Not Specified | [1][2][3][4] |

| ~0.3057 mg/L | 25 °C | Estimated | [5] | |

| Ethanol (80%) | 1 mL in 10 mL | Not Specified | Not Specified | [1] |

| Ethanol | Soluble / Slightly Soluble | Standard Conditions | Not Specified | [2][3][6] |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | Not Specified | Ultrasonic assistance | [7] |

| 55 mg/mL | Not Specified | Sonication recommended | [8] | |

| Fixed Oils | Soluble | Not Specified | Not Specified | [9] |

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published, standardized methods are well-established for compounds of this nature. The following methodologies, based on regulatory guidelines and common laboratory practice, are recommended for generating precise and reliable solubility data.

OECD Guideline 105: Water Solubility (Flask Method)

For determining the water solubility of substances like this compound, the flask method as described in OECD Guideline 105 is appropriate, particularly for compounds with solubility above 10⁻² g/L.

Principle: A supersaturated solution of the test substance in water is created and allowed to equilibrate at a constant temperature. After equilibrium is reached, the concentration of the dissolved substance in the aqueous phase is determined by a suitable analytical method.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a flask containing purified water. The amount should be sufficient to ensure that a solid/liquid phase is visible after equilibration.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, which is often 24 to 48 hours.

-

Phase Separation: After equilibration, the mixture is left to stand at the test temperature to allow for the separation of undissolved this compound. Centrifugation at the same temperature is recommended to remove undissolved droplets.

-

Sampling and Analysis: A sample of the clear, aqueous supernatant is carefully withdrawn. The concentration of this compound in the sample is then determined using a validated analytical technique such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC).

Shake-Flask Method for Organic Solvents

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solute in a solvent.

Principle: An excess amount of the solute is mixed with the solvent, and the mixture is agitated at a constant temperature until equilibrium is achieved. The concentration of the solute in the resulting saturated solution is then measured.

Detailed Methodology:

-

Preparation: An excess amount of this compound is added to a series of vials, each containing a different organic solvent of interest (e.g., ethanol, isopropanol, propylene (B89431) glycol, etc.).

-

Equilibration: The vials are sealed and placed in a constant-temperature shaker bath. They are agitated for a predetermined period (e.g., 48-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The vials are removed from the shaker and allowed to stand at the constant temperature to allow any undissolved this compound to settle. If necessary, the samples can be centrifuged or filtered through a solvent-compatible filter (e.g., PTFE) to ensure a clear supernatant.

-

Analysis: An aliquot of the supernatant is carefully diluted with an appropriate solvent, and the concentration of this compound is quantified using a suitable analytical method, such as GC-FID or HPLC-UV.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound's solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Factors Influencing this compound Solubility.

References

- 1. filab.fr [filab.fr]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. This compound, (+-)- | C15H28O2 | CID 119900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. rjpharmacognosy.ir [rjpharmacognosy.ir]

An In-depth Technical Guide to the Thermochemical Properties of Menthyl Isovalerate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Menthyl isovalerate, a significant compound in flavor, fragrance, and pharmaceutical applications, necessitates a thorough understanding of its thermochemical properties for process optimization, safety assessment, and formulation development. This technical guide addresses the current landscape of available data for this compound and provides a comprehensive overview of the standardized experimental protocols required to determine its core thermochemical characteristics. While publicly available experimental data on the specific thermochemical properties of this compound is limited, this document serves as a detailed procedural manual for researchers to obtain this critical information. The methodologies outlined herein are based on established principles of calorimetry and thermal analysis, widely accepted for the characterization of organic esters.

Current State of Knowledge and Available Data

A thorough review of scientific literature and chemical databases reveals a notable scarcity of experimentally determined thermochemical data for this compound. While basic physical properties are documented, crucial parameters such as the enthalpy of formation and heat capacity have not been extensively reported. This guide aims to bridge this gap by providing the necessary theoretical and practical framework for the experimental determination of these properties.

The known physical properties of this compound are summarized in the table below for reference.

Table 1: Known Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₈O₂ | N/A |

| Molar Mass | 240.38 g/mol | N/A |

| Boiling Point | 260-262 °C at 1013 hPa | [1] |

| Density | 0.909 g/cm³ at 25 °C | [1] |

| Refractive Index | 1.4486 | [2] |

| Flash Point | 113 °C | [1] |

| Vapor Pressure | 0.00724 mmHg at 25°C | [3] |

Experimental Determination of Thermochemical Properties

To address the lack of data, this section provides detailed experimental protocols for determining the key thermochemical properties of this compound. These methodologies are standard in the field of chemical thermodynamics and are applicable to organic esters.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) is a fundamental thermochemical property that can be determined from the enthalpy of combustion (ΔHc°). The experimental technique for this is bomb calorimetry.

Experimental Protocol:

-

Sample Preparation: A precise mass (typically 0.7-1.0 g) of high-purity this compound is placed in a crucible within the bomb calorimeter. A known length of fuse wire is positioned to be in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 25 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is meticulously recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).

-

Data Analysis: The heat capacity of the calorimeter system (C_cal) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of this compound is then calculated using the following equation:

ΔHc° = (C_cal * ΔT - q_fuse) / n

where:

-

ΔHc° is the enthalpy of combustion.

-

C_cal is the heat capacity of the calorimeter.

-

ΔT is the change in temperature.

-

q_fuse is the heat released by the combustion of the fuse wire.

-

n is the number of moles of the sample.

-

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law:

ΔHf°(this compound) = 15 * ΔHf°(CO₂, g) + 14 * ΔHf°(H₂O, l) - ΔHc°(this compound)

Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring heat flow associated with thermal transitions. It can be used to determine the heat capacity (Cp), melting point (Tm), and enthalpy of fusion (ΔHfus) of a substance.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes heating, cooling, and isothermal segments. A constant flow of inert gas (e.g., nitrogen) is maintained.

-

Heat Capacity Measurement: The heat capacity is determined by measuring the heat flow required to raise the temperature of the sample at a constant rate. A baseline is first run with empty sample and reference pans. Then, a run is performed with a sapphire standard of known heat capacity. Finally, the sample is run under the same conditions. The heat capacity of the sample is calculated by comparing the heat flow signals.

-

Melting Point and Enthalpy of Fusion Measurement: The sample is cooled to a temperature below its expected melting point and then heated at a constant rate (e.g., 10 °C/min). The instrument measures the heat flow into the sample relative to the reference. An endothermic peak is observed at the melting point.

-

Data Analysis:

-

The melting point (Tm) is typically taken as the onset temperature of the melting peak.

-

The enthalpy of fusion (ΔHfus) is determined by integrating the area of the melting peak.

-

Thermal Stability via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material.

Experimental Protocol:

-

Sample Preparation: A small sample (typically 5-15 mg) of this compound is placed in a tared TGA pan.

-

Instrument Setup: The pan is placed on the TGA's microbalance. The furnace is programmed to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range in a controlled atmosphere (e.g., nitrogen or air).

-

Measurement: The mass of the sample is continuously monitored and recorded as the temperature increases.

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset of mass loss indicates the beginning of decomposition or evaporation. The temperature at which a certain percentage of mass loss occurs is often used as a measure of thermal stability.

Conclusion

The thermochemical properties of this compound are essential for its effective and safe use in various industrial applications. While there is a current lack of comprehensive experimental data in the public domain, this guide provides the detailed experimental protocols necessary for researchers to determine these properties. By following the outlined procedures for bomb calorimetry, differential scanning calorimetry, and thermogravimetric analysis, a complete thermochemical profile of this compound can be established, thereby supporting advancements in drug development, process chemistry, and materials science.

References

An In-depth Technical Guide to the Hydrolysis of Menthyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of menthyl isovalerate into its constituent molecules, menthol (B31143) and isovaleric acid. This compound, also known as validolum, is the menthyl ester of isovaleric acid and is utilized as a flavoring agent and in some regions as an anxiolytic medication.[1][2] The hydrolysis of this ester is a fundamental reaction for analytical procedures, metabolic studies, and the potential recycling or modification of its components. This document details the primary methods of hydrolysis—acid-catalyzed, base-catalyzed, and enzymatic—presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms and workflows.

Core Concepts and Reaction Stoichiometry